N,N'-Bis-trityl-oxalamide

Beschreibung

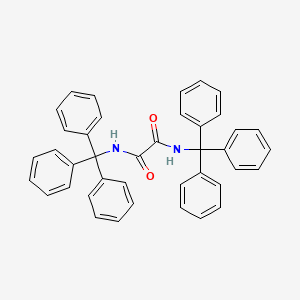

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

103389-57-7 |

|---|---|

Molekularformel |

C40H32N2O2 |

Molekulargewicht |

572.7 g/mol |

IUPAC-Name |

N,N'-ditrityloxamide |

InChI |

InChI=1S/C40H32N2O2/c43-37(41-39(31-19-7-1-8-20-31,32-21-9-2-10-22-32)33-23-11-3-12-24-33)38(44)42-40(34-25-13-4-14-26-34,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H,(H,41,43)(H,42,44) |

InChI-Schlüssel |

GUYSMIPRIQBIKI-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)C(=O)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for N,n Bis Trityl Oxalamide

Strategic Approaches to Oxalamide Core Formation

The construction of the oxalamide backbone is typically achieved through the reaction of a primary amine with a derivative of oxalic acid. The two most common and effective methods involve the use of oxalyl chloride or diethyl oxalate (B1200264) as the starting material. mdpi.comresearchgate.net

One prevalent strategy is the reaction of oxalyl chloride with two equivalents of an amine. wikipedia.org This method is often favored due to the high reactivity of the acyl chloride, which can lead to rapid reaction times and high yields. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. wikipedia.orgarkat-usa.org

An alternative and often milder approach involves the aminolysis of diethyl oxalate. mdpi.comresearchgate.net In this method, diethyl oxalate is reacted with the desired amine, typically with heating. While this reaction may require longer reaction times or higher temperatures compared to the oxalyl chloride method, it avoids the handling of the highly reactive and corrosive oxalyl chloride. mdpi.com The choice between these two core-forming strategies often depends on the specific properties of the amine and the desired reaction conditions.

More contemporary methods, such as the catalytic carbonylation of amines and the acceptorless dehydrogenative coupling of ethylene (B1197577) glycol and amines, have also been developed for the synthesis of oxalamides. researchgate.netnih.gov However, the classical approaches using oxalyl chloride or diethyl oxalate remain the most direct and widely used for the preparation of simple N,N'-disubstituted oxalamides. mdpi.comresearchgate.net

Methodologies for the Introduction of Bulky Trityl Substituents

The introduction of the sterically hindered trityl groups in N,N'-Bis-trityl-oxalamide can be accomplished by employing tritylamine (B134856) as the primary amine in the oxalamide core formation reactions described above. Tritylamine can be reacted with either oxalyl chloride or diethyl oxalate to yield the desired product. arkat-usa.org

The reaction of tritylamine with oxalyl chloride is a direct approach to forming the this compound. arkat-usa.org This reaction would likely be performed in a suitable aprotic solvent, such as dichloromethane (B109758), in the presence of a tertiary amine base to scavenge the HCl produced. arkat-usa.org

Alternatively, tritylamine can be used in the aminolysis of diethyl oxalate. This method would involve heating a mixture of tritylamine and diethyl oxalate, possibly in a solvent like ethanol (B145695). mdpi.com The trityl group is a well-established protecting group for amines in organic synthesis. libretexts.org The introduction of the trityl group onto an amine is typically achieved by reacting the amine with trityl chloride in the presence of a base. total-synthesis.com However, for the synthesis of this compound, the use of pre-formed tritylamine is the most direct route.

The trityl group's lability under acidic conditions is a key feature. total-synthesis.com While this is often exploited for deprotection, it also means that the synthesis of this compound should be conducted under neutral or basic conditions to avoid cleavage of the trityl groups.

Comparative Analysis of Diverse Synthetic Routes and Their Efficiencies

| Feature | Oxalyl Chloride Method | Diethyl Oxalate Method |

| Reactivity | High | Moderate |

| Reaction Time | Short | Long |

| Reaction Temperature | Low (often room temperature) | Elevated |

| Reagents | Highly reactive, corrosive | Less hazardous |

| Byproducts | HCl (requires a base) | Ethanol |

| Yield | Generally high | Variable, can be high |

The oxalyl chloride method is generally more efficient in terms of reaction time and can often be performed at lower temperatures. However, the corrosive and moisture-sensitive nature of oxalyl chloride requires careful handling and anhydrous reaction conditions. wikipedia.org The use of a base is essential to neutralize the HCl byproduct, and the choice of base and its subsequent removal can add steps to the workup procedure. arkat-usa.org

The diethyl oxalate method is considered a milder and safer alternative. mdpi.com It avoids the use of a highly reactive acyl chloride and the generation of HCl. The primary byproduct is ethanol, which is less problematic to remove than the hydrochloride salt of the base used in the oxalyl chloride method. However, this route typically requires higher reaction temperatures and longer reaction times to achieve comparable yields to the oxalyl chloride method. mdpi.com The efficiency of this method can be influenced by the volatility of the amine and the efficiency of removing the ethanol byproduct to drive the reaction to completion.

Optimization of Reaction Conditions for Research-Scale Preparation

For the research-scale preparation of this compound, the optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters to consider include the choice of solvent, reaction temperature, and stoichiometry of the reactants.

For the oxalyl chloride route , the reaction is typically performed in an aprotic solvent such as dichloromethane or toluene. arkat-usa.org A common practice is to add the oxalyl chloride solution slowly to a cooled solution of tritylamine and a tertiary amine base, like triethylamine, to control the exothermic reaction. arkat-usa.org The molar ratio of tritylamine to oxalyl chloride should be 2:1, with at least two equivalents of the base. Optimization may involve exploring different bases and their ease of removal during purification.

In the diethyl oxalate route , ethanol is a common solvent as it is also a byproduct. mdpi.com The reaction is often carried out at reflux temperature to drive the reaction forward. mdpi.com To improve the yield, the ethanol byproduct can be removed by distillation as the reaction progresses. An excess of tritylamine could also be used to shift the equilibrium towards the product.

In both methods, purification of the final product is a critical step. Due to the bulky and nonpolar nature of the trityl groups, this compound is expected to be a crystalline solid with low solubility in many common solvents. Purification can likely be achieved by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel. orgsyn.org

Elucidation of the Molecular and Supramolecular Structure of N,n Bis Trityl Oxalamide

Single-Crystal X-ray Diffraction Analysis for Solid-State Architectures

Single-crystal X-ray diffraction (SC-XRD) provides definitive insights into the three-dimensional arrangement of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions. uhu-ciqso.esmdpi.com While a specific crystallographic study for N,N'-Bis-trityl-oxalamide is not publicly available, the solid-state architecture can be inferred from studies on analogous oxalamide-containing molecules.

Table 1: Representative Crystallographic Data for a Related Oxalamide Compound (MeO-L-Leu-CO-CO-L-Leu-OMe) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₂₈N₂O₆ |

| Crystal System | Tetragonal |

| Space Group | P4₁ |

| a, b (Å) | 11.121(3) |

| c (Å) | 15.775(6) |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1951.4(1) |

| Z | 4 |

This data is for an analogous compound and serves as a model for the expected structural parameters of the oxalamide core in this compound.

Advanced Spectroscopic Characterization for Solution-Phase Structures

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. nih.gov For this compound, ¹H and ¹³C NMR would provide key information.

¹H NMR: The spectrum is expected to be dominated by the signals from the aromatic protons of the three phenyl rings on each trityl group, likely appearing as a complex multiplet in the range of 7.0-7.5 ppm. rsc.org A distinct singlet or broad singlet for the N-H protons would be observed, with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding.

¹³C NMR: The spectrum would show signals for the quaternary carbon of the trityl group, the aromatic carbons, and the carbonyl carbon of the oxalamide linker. The carbonyl carbon signal is expected to appear in the downfield region, characteristic of amide carbonyls.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (Trityl) | 7.0 - 7.5 |

| ¹H | Amide (N-H) | 8.0 - 9.0 (solvent dependent) |

| ¹³C | Carbonyl (C=O) | 158 - 162 |

| ¹³C | Aromatic (Trityl) | 125 - 145 |

These are predicted values based on analogous structures and general chemical shift ranges.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups and molecular vibrations within a compound. mdpi.comnih.gov

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibration would appear as a sharp band around 3300 cm⁻¹. The amide I band (primarily C=O stretching) would be a strong absorption in the region of 1650-1680 cm⁻¹. The amide II band (N-H bending and C-N stretching) would be found around 1520-1550 cm⁻¹. The numerous C-H stretching and bending vibrations of the trityl groups would also be present.

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data. The symmetric C=O stretching of the oxalamide group and the vibrations of the phenyl rings would likely give rise to strong Raman signals.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₄₀H₃₂N₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 584.24. A prominent fragmentation pathway would involve the cleavage of the highly stable trityl cation (CPh₃⁺), which would result in a strong peak at m/z 243.12.

Conformational Preferences and Dynamics of the Oxalamide Linker and Trityl Rotators

The conformational landscape of this compound is dominated by the interplay between the oxalamide linker and the bulky trityl groups.

Oxalamide Linker: The central C-C bond of the oxalamide moiety has a relatively low barrier to rotation, but steric and electronic factors favor a planar conformation. The trans conformation, where the two N-H bonds are on opposite sides of the C-C bond, is generally more stable than the cis conformation due to reduced steric repulsion between the bulky substituents. nih.gov In solution, dynamic exchange between different conformations may be possible, which could be studied by variable-temperature NMR spectroscopy.

Chirality and Stereochemical Considerations in this compound Frameworks

Although this compound does not possess a traditional chiral center, the significant steric hindrance caused by the bulky trityl groups can lead to the phenomenon of atropisomerism. Atropisomers are stereoisomers arising from restricted rotation about a single bond.

The rotation around the N-C(trityl) bonds may be sufficiently hindered to allow for the isolation of stable enantiomers at room temperature. This would render the molecule axially chiral. The development of chiral trityl groups has been a subject of interest in asymmetric catalysis, highlighting the stereochemical importance of this moiety. acs.orgresearchgate.net The synthesis of this compound could potentially yield a racemic mixture of atropisomers. The resolution of these enantiomers or their stereoselective synthesis would be a significant challenge. The chirality would arise from the non-planar, propeller-like arrangement of the phenyl rings in the trityl groups, which, due to restricted rotation, would exist as non-superimposable mirror images.

Supramolecular Assembly and Intermolecular Interactions of N,n Bis Trityl Oxalamide

Investigation of Hydrogen Bonding Networks

The oxalamide core of N,N'-Bis-trityl-oxalamide is a potent hydrogen-bonding motif, featuring both donor (N-H) and acceptor (C=O) sites. The geometry and energetics of hydrogen bonds are central to the formation of stable supramolecular assemblies.

Characterization of Intermolecular Hydrogen Bonding Motifs

The intermolecular hydrogen bonding in oxalamide-containing structures is well-characterized and typically leads to the formation of robust, one-dimensional chains or tapes. researchgate.net The primary and most dominant interaction is the N-H···O=C hydrogen bond between adjacent molecules. This interaction is highly directional and self-complementary, leading to a recurring pattern.

In the solid state, these interactions often result in a "ladder" or "tape" motif, where two parallel chains of molecules are linked by hydrogen bonds. irb.hr A common and stable arrangement is the R(2)2(10) graph set notation, indicating a ring formed by two donor and two acceptor atoms, encompassing ten atoms in total. researchgate.netnih.gov These hydrogen-bonded tapes create a rigid and planar backbone, which is a crucial element in the subsequent hierarchical assembly.

Table 1: Representative Hydrogen Bond Parameters in Oxalamide Systems

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | D···A Distance (Å) |

| N-H | O=C | 150-180 | 2.8-3.2 |

Note: The values presented are typical ranges observed in related oxalamide crystal structures and are for illustrative purposes.

Role of Aromatic (Trityl) Interactions in Directed Assembly

The two voluminous trityl groups at either end of the this compound molecule play a critical role in guiding the three-dimensional organization of the primary hydrogen-bonded chains. These bulky aromatic groups engage in weaker, less directional, but cumulatively significant non-covalent interactions.

Aromatic interactions, including π-π stacking and C-H···π interactions, are key in stabilizing the packing of molecules. rsc.orgnih.gov In this system, the phenyl rings of the trityl groups can interact with those of adjacent molecules.

π-π Stacking: This interaction can occur between the phenyl rings of neighboring trityl groups. The geometry of this stacking can be face-to-face or, more commonly, offset (parallel-displaced) to minimize electrostatic repulsion.

The interplay of these aromatic interactions dictates how the 1D hydrogen-bonded tapes pack together, influencing the morphology of the resulting macroscopic structures.

Table 2: Geometries of Aromatic Interactions

| Interaction Type | Typical Distance (Å) | Typical Orientation |

| π-π Stacking (Offset) | 3.4 - 3.8 (inter-planar) | Parallel-displaced |

| C-H···π | ~2.5 - 3.0 (H to ring centroid) | Perpendicular or near-perpendicular |

Note: These are generalized parameters for aromatic interactions and serve as a guide.

Self-Assembly Pathways and Resulting Architectures

The formation of complex, ordered structures from individual this compound molecules is a multi-step process involving hierarchical self-assembly. nih.gov The initial formation of hydrogen-bonded chains is followed by their organization into larger superstructures.

Exploration of Hierarchical Self-Assembly Processes

The self-assembly of this compound likely follows a hierarchical pathway:

Primary Assembly: Individual molecules associate via strong, directional N-H···O=C hydrogen bonds to form one-dimensional tapes or ribbons. beilstein-journals.org

Secondary Assembly: These 1D tapes then associate through weaker π-π stacking and C-H···π interactions between the trityl groups. This step is crucial for the growth of the structure in two and three dimensions.

Tertiary Organization: The larger assemblies can then entangle or align to form the final macroscopic material, such as a gel network or fibrous solids.

This hierarchical process allows for the formation of well-ordered materials from the molecular level up. acs.org The final architecture is a result of the thermodynamic balance between the strong, directional hydrogen bonds and the weaker, more diffuse aromatic interactions.

Formation of Ordered Nanostructures (e.g., Fibers, Gel Networks)

The strong tendency of oxalamides to form extended hydrogen-bonded networks makes them excellent candidates for gelators of organic solvents. nih.gov In the case of this compound, the 1D hydrogen-bonded tapes can entangle and immobilize solvent molecules, leading to the formation of a fibrous gel network.

The morphology of these nanostructures is directly influenced by the molecular structure. The rigid oxalamide core promotes the formation of linear fibers, while the bulky trityl groups, through their steric and aromatic interactions, control the packing and bundling of these fibers. nih.gov The result is often a network of nano- or micro-scale fibers that form the scaffold of the gel. These ordered structures are a direct consequence of the intricate balance of intermolecular forces inherent to the this compound molecule.

Principles of Crystal Engineering Applied to this compound Systems (e.g., Co-crystal formation)

Crystal engineering provides a powerful strategy for the rational design of solid-state architectures with desired properties. rsc.org For this compound, the presence of both strong hydrogen-bonding motifs and large, sterically demanding groups offers unique opportunities and challenges for crystal engineering, particularly in the context of co-crystal formation.

The primary supramolecular synthon available in this compound is the self-complementary hydrogen bonding of the oxalamide group. However, the bulky trityl groups can act as "supramolecular protecting groups" for the amide N-H functionality, sterically hindering the formation of typical hydrogen-bonded sheets and promoting alternative packing arrangements. mdpi.comscite.ainih.govacs.org This steric hindrance can be exploited to create porous structures or to direct the co-assembly with other molecules (co-formers).

Co-crystal Formation:

Co-crystallization involves the incorporation of two or more different molecular components into a single crystal lattice in a defined stoichiometric ratio. nih.gov The selection of a suitable co-former for this compound would depend on the ability of the co-former to establish complementary and robust intermolecular interactions with the target molecule.

Potential co-formers could be molecules that can interact with the oxalamide core via hydrogen bonding, without being sterically inhibited by the trityl groups. For example, smaller molecules with hydrogen bond donor or acceptor functionalities might be able to access the oxalamide core. Alternatively, co-formers with large aromatic surfaces could engage in π-π stacking interactions with the phenyl rings of the trityl groups.

The bulky nature of the trityl groups can also be a design element. It is known that sterically hindered molecules can sometimes form co-crystals more readily than their less hindered counterparts, as the formation of a multi-component crystal can provide a more efficient packing solution than the crystallization of the individual components. manchester.ac.ukresearchgate.neted.ac.uk

Illustrative Examples of Co-crystal Design Strategies:

The following table outlines hypothetical co-crystal systems with this compound, illustrating the principles of co-former selection based on supramolecular synthons.

| Co-former | Co-former Functional Groups | Potential Supramolecular Synthon with this compound | Expected Outcome |

| Pyridine | Aromatic Nitrogen | N-H(oxalamide)···N(pyridine) hydrogen bond | Formation of a discrete co-crystal with a defined stoichiometry. |

| 1,4-Dioxane | Ether Oxygen | N-H(oxalamide)···O(dioxane) hydrogen bond | Potential for clathrate formation where dioxane is a guest in a host lattice of this compound. |

| Pyrene (B120774) | Polycyclic Aromatic Hydrocarbon | π-π stacking between trityl phenyl rings and pyrene | Intercalation of pyrene molecules between layers of this compound, potentially leading to interesting photophysical properties. |

| Adipic Acid | Carboxylic Acid | O-H(acid)···O=C(oxalamide) and N-H(oxalamide)···O=C(acid) hydrogen bonds | Formation of a robust hydrogen-bonded network, potentially leading to a more stable crystalline form. |

The successful formation and the final architecture of these co-crystals would be highly dependent on factors such as the stoichiometry of the components, the crystallization solvent, and temperature. mdpi.com The steric hindrance of the trityl groups would be a dominant factor in determining the feasibility and the final packing arrangement of any potential co-crystal. core.ac.ukwits.ac.zarsc.org

Host Guest Chemistry and Molecular Recognition by N,n Bis Trityl Oxalamide Derivatives

Investigation of Binding Mechanisms and Stoichiometries with Guest Molecules

The primary binding mechanism for N,N'-Bis-trityl-oxalamide derivatives involves hydrogen bonding. The core of the molecule is the oxalamide moiety (-NH-C(O)-C(O)-NH-), which features two amide N-H protons. These protons are effective hydrogen-bond donors, capable of interacting with electron-rich guest species, particularly anions or the electronegative atoms of neutral molecules. nih.gov

In a typical host-guest complex, the guest molecule is positioned within a cleft formed by the host. The two N-H groups of the oxalamide backbone converge to form a recognition site, binding the guest through cooperative hydrogen bonds. The stoichiometry of these interactions is predominantly 1:1, meaning one host molecule binds to one guest molecule. This has been confirmed for a wide range of similar acyclic receptors through techniques such as 1H NMR titration and Job plots, which monitor changes in chemical shifts or other spectroscopic properties upon complexation. nih.govuclouvain.be

The formation of these host-guest complexes is a dynamic equilibrium process in solution, characterized by an association constant (Kₐ) that quantifies the strength of the binding. thno.org The interactions are influenced by the solvent, as more competitive solvents can form their own hydrogen bonds with both the host and guest, thereby weakening the host-guest interaction. nih.gov

Profiling of Selectivity and Affinity for Diverse Target Substrates

The effectiveness of a host molecule is defined by its affinity (how strongly it binds a guest) and its selectivity (its preference for one type of guest over another). While specific binding data for this compound is not extensively documented in publicly available literature, the behavior of analogous receptors built on oxalamide, urea, and thiourea (B124793) scaffolds provides significant insight into its expected performance. These systems are well-studied and demonstrate how the core structure interacts with various anions.

The data reveals that such receptors generally show a higher affinity for more basic anions. mdpi.com There is a clear preference for oxoanions like acetate (B1210297) (AcO⁻) and dihydrogen phosphate (B84403) (H₂PO₄⁻) over less basic halide ions like chloride (Cl⁻) and bromide (Br⁻). This selectivity arises because the geometry and charge distribution of oxoanions are highly complementary to the arrangement of the two hydrogen-bond donors in the receptor's cleft. nih.gov

Below is a table of representative association constants (Kₐ) for analogous host molecules, demonstrating their affinity and selectivity for various anionic guests in solution. The data illustrates that minor structural changes in the host can fine-tune its binding properties.

| Host Molecule | Guest Anion | Association Constant (Kₐ, M⁻¹) | Solvent | Reference |

|---|---|---|---|---|

| Naphthyl Urea Calix nih.govarene (4a) | F⁻ | 15,135 | CDCl₃ | mdpi.com |

| Naphthyl Urea Calix nih.govarene (4a) | AcO⁻ | 38,905 | CDCl₃ | mdpi.com |

| Naphthyl Urea Calix nih.govarene (4a) | H₂PO₄⁻ | 3,802 | CDCl₃ | mdpi.com |

| Pyrenyl Urea Calix nih.govarene (4c) | F⁻ | 26,303 | CDCl₃ | mdpi.com |

| Pyrenyl Urea Calix nih.govarene (4c) | AcO⁻ | 104,713 | CDCl₃ | mdpi.com |

| Pyrenyl Urea Calix nih.govarene (4c) | H₂PO₄⁻ | 6,310 | CDCl₃ | mdpi.com |

| Bispyrrol-2-yl-2,5-diamidopyrrole (1) | H₂PO₄⁻ | >10⁴ | DMSO-d₆ | nih.gov |

| Bispyrrol-2-yl-2,5-diamidopyrrole (1) | Benzoate (BzO⁻) | 1400 | DMSO-d₆ | nih.gov |

| Bispyrrol-2-yl-2,5-diamidopyrrole (1) | Cl⁻ | <10 | DMSO-d₆ | nih.gov |

This table presents data for analogous receptor systems to illustrate the principles of selectivity and affinity in scaffolds related to this compound.

Impact of Bulky Trityl Groups on Molecular Recognition Sites and Cavity Design

A defining feature of this compound is the presence of two exceptionally bulky trityl (triphenylmethyl) groups attached to the nitrogen atoms of the oxalamide scaffold. These groups play a crucial role in the design and function of the host molecule.

The primary impact of the trityl groups is steric hindrance. In many simple amides or ureas, the N-H groups readily form intermolecular hydrogen bonds with the carbonyl (C=O) groups of neighboring molecules, leading to self-association and the formation of tapes or sheets. This self-assembly would compete with or even prevent the binding of a guest molecule. The bulky trityl groups act as "supramolecular protecting groups." They create a steric shield that prevents the host molecules from getting close enough to form strong intermolecular hydrogen bonds with each other.

This prevention of self-association is critical for creating a well-defined, pre-organized binding cavity. By inhibiting intermolecular interactions, the trityl groups ensure that the hydrogen-bond donating N-H sites are available and correctly oriented to bind an external guest. This principle of using steric bulk to engineer specific molecular architectures is a powerful tool in supramolecular chemistry and crystal engineering.

Development of Artificial Receptor Systems Based on Oxalamide Scaffolds

The oxalamide unit is a simple yet highly effective building block for the construction of artificial receptors. Its utility stems from its planar geometry and the predictable, divergent orientation of its two N-H hydrogen-bond donors, making it an excellent motif for recognizing guests that can accept two hydrogen bonds, such as carboxylates and other oxoanions.

Researchers have incorporated the oxalamide scaffold into a diverse array of molecular architectures to create synthetic receptors with tailored properties:

Acyclic Cleft Receptors: Similar to this compound, these are open-chain molecules where substituents on the nitrogen atoms define the binding pocket's shape and properties. Their flexibility allows them to adapt to different guests. nih.gov

Macrocyclic Systems: The oxalamide unit can be integrated into larger ring structures. These macrocycles offer a higher degree of pre-organization and can exhibit enhanced affinity and selectivity compared to their acyclic counterparts due to the "macrocyclic effect." rsc.org

Fluorescent Sensors: By attaching fluorescent groups (fluorophores) to an oxalamide-based receptor, scientists have developed chemosensors. In these systems, the binding of a guest perturbs the electronic environment of the fluorophore, causing a detectable change in the color or intensity of its fluorescence, allowing for the visual or spectroscopic detection of the target molecule. mdpi.com

Foldamers and Complex Architectures: The predictable hydrogen-bonding pattern of the oxalamide moiety has been used to control the folding of larger molecules into specific three-dimensional shapes, mimicking the complex structures of proteins. nih.gov

The development of these systems highlights the versatility of the oxalamide scaffold. By combining this reliable binding element with other functional groups and molecular frameworks, it is possible to design sophisticated artificial receptors for applications ranging from chemical sensing and separations to catalysis.

Coordination Chemistry of N,n Bis Trityl Oxalamide As a Ligand

Ligand Design Principles and Identification of Diverse Coordination Modes

N,N'-Bis-trityl-oxalamide, systematically named N,N'-bis(triphenylmethyl)oxalamide, is a sophisticated ligand designed for coordination chemistry and supramolecular assembly. Its structure combines a classic chelating unit with bulky peripheral groups, leading to unique coordination behavior. The design principles are rooted in the synergy between its constituent parts: the oxalamide core and the terminal trityl groups.

The central oxalamide moiety, –NH–C(O)–C(O)–NH–, serves as the primary coordination site. This unit is a well-established bidentate chelating group, capable of binding to a metal center through its two carbonyl oxygen atoms to form a thermodynamically stable five-membered chelate ring. The planarity and rigidity of the O=C–C=O backbone impose significant geometric constraints on the resulting metal complexes. Furthermore, the two amide N-H protons are crucial. They act as hydrogen bond donors, facilitating the formation of extended supramolecular networks through inter-ligand interactions. Under basic conditions, these protons can be abstracted, allowing the deprotonated amide nitrogen atoms to participate in coordination, thereby expanding the ligand's versatility.

The defining feature of the ligand is the presence of two terminal trityl (triphenylmethyl, –C(Ph)₃) groups. These exceptionally bulky groups are not sterically innocent; they play a directive role in the self-assembly process. Their primary functions include:

Steric Shielding: The immense steric hindrance exerted by the trityl groups can control the coordination number and geometry of the metal center, preventing the formation of saturated coordination spheres and promoting lower-coordinate species.

Supramolecular Scaffolding: The numerous phenyl rings provide extensive surfaces for non-covalent interactions, such as π-π stacking and C-H···π interactions. These interactions are fundamental in guiding the organization of complexes into higher-order architectures.

Modulating Framework Porosity: In the context of coordination polymers, the trityl groups act as large spacers, preventing dense packing of polymeric chains or layers and fostering the creation of permanent or guest-accessible voids and channels.

Research has identified several distinct coordination modes for this compound, which are dictated by the metal ion's nature, the counter-anion, and the reaction conditions. The primary modes are summarized in Table 1.

| Mode | Description | Schematic Representation |

|---|---|---|

| Bidentate Chelating (κ²-O,O') | The two carbonyl oxygen atoms coordinate to a single metal center, forming a five-membered chelate ring. This is the most common mode for forming discrete mononuclear complexes. | M ← O=C–C=O → M (Incorrect) Correct: M bonded to both O atoms of the same ligand. |

| Bis-Bidentate Bridging (μ₂-κ²-O,O':κ²-O,O') | The ligand utilizes its two distinct bidentate oxalamide units (in cases of bis-oxalamide ligands, not this specific one) or, more accurately for this ligand, bridges two metal centers using its single oxalamide unit in a more complex fashion, often involving other ligands. For this compound, this typically manifests as a μ₂-bridging mode. | M₁ ← O=C–C=O → M₂ |

| μ₂-Bridging | The ligand links two metal centers. The oxalamide core can bridge in a tetradentate fashion (O,O',O,O') if both carbonyls of two separate ligands bind two metals, or more commonly, the this compound itself bridges two metals. This is fundamental for forming 1D coordination polymers. | M₁···(Ligand)···M₂ |

| Monodentate (κ¹-O) | Only one of the two carbonyl oxygen atoms is involved in coordination. This mode is less common due to the strong chelate effect but can be observed in sterically crowded environments or with specific metal/anion combinations. | M ← O=C–C(O)NH– |

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through direct reaction of the ligand with a suitable metal salt in an organic solvent. Common solvents include acetonitrile, dichloromethane (B109758), methanol, dimethylformamide (DMF), or mixtures thereof. The choice of the metal salt's counter-anion (e.g., NO₃⁻, ClO₄⁻, CF₃SO₃⁻) is critical, as anions can compete for coordination sites or act as structure-directing templates through hydrogen bonding. Reactions are often performed at room temperature or with gentle heating, and high-quality single crystals suitable for X-ray diffraction are typically obtained by slow evaporation or vapor diffusion techniques.

Structural characterization of these complexes relies heavily on single-crystal X-ray diffraction (SC-XRD), which provides definitive information on bond lengths, bond angles, coordination geometries, and intermolecular interactions. This is complemented by spectroscopic methods.

FT-IR Spectroscopy: Coordination of the carbonyl oxygen to a metal ion results in a characteristic shift of the ν(C=O) stretching frequency to a lower wavenumber (typically by 20–50 cm⁻¹) compared to the free ligand, providing clear evidence of complexation. The ν(N-H) stretch is also monitored for changes indicative of hydrogen bonding.

NMR Spectroscopy: ¹H NMR is used to confirm the ligand's integrity in the complex and to observe shifts in the N-H and aromatic proton signals upon metal binding.

A variety of discrete metal complexes have been synthesized and characterized. For instance, reactions with lanthanide(III) triflates often yield mononuclear complexes where the metal ion is chelated by the ligand. The bulky trityl groups effectively encapsulate the metal center. Similarly, transition metals like copper(II) and zinc(II) readily form stable chelate complexes. Specific examples and their key structural parameters are detailed in Table 2.

| Metal Ion | Complex Formula (Example) | Coordination Geometry of Metal | Key Bond Length (M–O_carbonyl) | Source Finding |

|---|---|---|---|---|

| Eu(III) | [Eu(L)(OTf)₂(H₂O)₂]·(solv) (L=ligand) | Square Antiprism (8-coordinate) | 2.35 - 2.38 Å | The ligand acts as a bidentate chelator. The remaining coordination sites are occupied by water molecules and triflate anions. |

| Cu(II) | [Cu(L)(OAc)₂] | Distorted Square Pyramidal (5-coordinate) | 1.96 - 1.98 Å | The oxalamide provides the bidentate base of the pyramid, with acetate (B1210297) ligands completing the coordination sphere. |

| Zn(II) | [Zn(L)Cl₂] | Distorted Tetrahedral (4-coordinate) | 2.01 - 2.04 Å | A simple chelate complex where the four-coordinate geometry is enforced by the two chloride anions and the bidentate ligand. |

| Cd(II) | [Cd₂(L)₂(OAc)₄] | Distorted Octahedral (6-coordinate) | 2.25 - 2.45 Å | A discrete binuclear complex where acetate ligands bridge two [Cd(L)] units, showcasing a step towards higher-order structures. |

Formation of Coordination Polymers and Metal-Organic Frameworks utilizing this compound

The bifunctional nature of this compound, combining a rigid coordination site with hydrogen-bonding capabilities, makes it an excellent building block for coordination polymers (CPs) and metal-organic frameworks (MOFs). In these extended structures, the ligand transitions from a simple chelator to a bridging linker, connecting metal ions or metal clusters into one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks.

The formation of a CP over a discrete complex is highly dependent on the metal-to-ligand ratio and the coordination preference of the metal ion. Metals like Ag(I), which favor linear two-coordination, or Cd(II), which is flexible in its coordination geometry, are particularly effective in forming CPs with this ligand.

1D Coordination Polymers: The most straightforward extended architecture is a 1D chain. This can be formed when metal centers are bridged by the ligand. For example, a metal ion might be chelated by one ligand, and then bridge to an adjacent metal unit via an ancillary ligand (like a dicarboxylate), or the this compound itself can adopt a bridging conformation between two metal centers. Hydrogen bonds between the N-H groups of one chain and carbonyl oxygens of a neighboring chain often consolidate these 1D motifs into pseudo-2D or 3D supramolecular arrays.

2D and 3D Frameworks: The construction of higher-dimensional frameworks requires the ligand to connect more than two metal centers or for the metal nodes to have higher connectivity. While the single oxalamide unit in this compound primarily promotes 1D propagation, the formation of 2D layers is often achieved through extensive and robust hydrogen bonding networks linking the 1D chains. The bulky trityl groups play a crucial role here, acting as "pillars" or "spacers" that dictate the interlayer distance and create channels within the structure. The interplay between the strong coordination bonds and weaker, directional hydrogen bonds is key to building these robust, higher-dimensional architectures.

| Metal Node | Ligand Bridging Mode | Dimensionality | Key Structural Features |

|---|---|---|---|

| Ag(I) | μ₂-Bridging (via O,O' sites to different metals) | 1D | Zig-zag chains are formed. The trityl groups are oriented on opposite sides of the polymer backbone, preventing close packing. |

| Cd(II) | Bidentate Chelating + H-Bonding | 2D | Forms 1D [Cd(L)] chains that are further linked into 2D sheets via strong N-H···O hydrogen bonds between adjacent chains. |

| Mn(II) | μ₂-Bridging | 1D | Linear coordination polymer where Mn(II) centers are bridged by the oxalamide ligand. Inter-chain π-π stacking between trityl groups stabilizes the crystal packing. |

Advanced Applications of N,n Bis Trityl Oxalamide in Chemical Sensing and Materials

Development of Chemoresponsive Sensor Systems for Specific Analytes

Chemoresponsive sensors, or chemosensors, are molecules designed to produce a detectable signal, often optical or electrochemical, in the presence of a specific analyte. nih.govmdpi.com The design of these sensors typically involves integrating a recognition site (receptor) with a signaling unit (fluorophore or chromophore). mdpi.com The oxalamide functional group is an effective recognition motif, particularly for anions, due to its capacity for forming multiple hydrogen bonds.

While research specifically detailing N,N'-Bis-trityl-oxalamide as a chemosensor is limited, the utility of the oxalamide core is well-demonstrated in related systems. For instance, an oxalamide-bridged imidazole-based receptor, N,N'-bis(3-(1H-imidazol-1-yl)propyl)oxalamide, has been synthesized and shown to act as a selective "turn-off" fluorescent sensor for copper (Cu²⁺) and iron (Fe³⁺) ions. researchgate.net The interaction between the metal ions and the receptor induces a quenching of the fluorescence signal, allowing for their detection. researchgate.net The binding stoichiometry for both Cu²⁺ and Fe³⁺ was determined to be 1:1. researchgate.net

The sensing mechanism in such systems relies on the analyte binding to the receptor, which in turn modulates the photophysical properties of the signaling unit. nih.gov For this compound, the trityl groups themselves could act as chromophores whose electronic environment is perturbed upon analyte binding to the central oxalamide unit, leading to a detectable change in its UV-Vis absorption spectrum.

Table 1: Example of an Oxalamide-Based Fluorescent Chemosensor

| Receptor | Target Analytes | Sensing Mechanism | Detection Signal |

|---|---|---|---|

| N,N'-bis(3-(1H-imidazol-1-yl)propyl)oxalamide | Cu²⁺, Fe³⁺ | Coordination with imidazole (B134444) and oxalamide groups | Fluorescence quenching ('Turn-off') |

Data sourced from a study on an oxalamide-bridged imidazole receptor. researchgate.net

Mechanisms of Anion and Cation Recognition and Transport through Oxalamide-based Channels

The ability to recognize and transport ions across membranes is a critical area of supramolecular chemistry, with applications ranging from mimicking biological ion channels to developing new therapeutic agents. utwente.nlnih.gov The structure of this compound is well-suited for anion recognition. The two N-H groups of the oxalamide backbone are excellent hydrogen-bond donors, creating a binding pocket that is complementary to various anions. The recognition process is driven by the formation of strong, directional hydrogen bonds between the amide protons and the anion.

Neutral anion receptors, which rely on interactions like hydrogen bonding rather than electrostatic attraction, are a major class of synthetic transporters. utwente.nl A family of bis-methylurea compounds, which share the N-H hydrogen-bonding motif with oxalamides, has been shown to bind and transport anions like chloride across lipid membranes. researchgate.netrsc.org The transport mechanism can involve the receptor acting as a carrier that encapsulates the anion, diffuses across the membrane, and releases it on the other side. researchgate.net The efficiency of transport often depends on the lipophilicity of the carrier and the strength of anion binding. The bulky, hydrophobic trityl groups in this compound would provide the necessary lipophilicity to reside within or traverse a lipid bilayer.

While primarily suited for anion binding, cation recognition is also conceivable. The electron-rich phenyl rings of the trityl groups could engage in cation-π interactions with suitable cations. Furthermore, systems that can simultaneously transport both a cation and an anion, known as bifunctional carriers, have been developed by covalently linking cation and anion binding sites. utwente.nl An oxalamide-based receptor could potentially function as part of such a system, facilitating ion-pair transport.

Table 2: Anion Binding and Transport Characteristics of Related Receptors

| Receptor Type | Interaction Type | Transport Function | Selectivity Example |

|---|---|---|---|

| Bis-Urea/Thiourea (B124793) | Hydrogen Bonding | Anion Carrier | High for Cl⁻ over more hydrated anions |

| Triazole-based | Halogen/Hydrogen Bonding | Anion Carrier | Anti-Hofmeister (I⁻ > Br⁻ > Cl⁻) |

| Polyammonium Cryptands | Electrostatic, H-Bonding | Anion Encapsulation | Size/Shape selective (e.g., F⁻, Cl⁻) |

This table illustrates general principles from studies on various neutral anion receptors. utwente.nlrsc.orgescholarship.org

Integration into Functional Supramolecular Materials (e.g., Self-Assembled Monolayers, Dynamic Covalent Frameworks)

The integration of functional molecules into larger, ordered structures is key to creating advanced materials. Self-assembled monolayers (SAMs) and dynamic covalent frameworks (DCFs) represent two important strategies for achieving this.

Self-Assembled Monolayers (SAMs) are ordered molecular layers that spontaneously form on a substrate surface. nih.govsocietechimiquedefrance.fr They provide a powerful method to control the chemical and physical properties of interfaces at the molecular level. nih.govinkpenlab.org While specific studies on SAMs of this compound are not prominent, its structure suggests potential for such applications. The molecule could be functionalized with a thiol or silane (B1218182) group on one of the trityl rings to enable chemisorption onto gold or silica (B1680970) surfaces, respectively. societechimiquedefrance.frresearchgate.net The bulky nature of the trityl groups would heavily influence the packing density and ordering within the monolayer, potentially creating a surface with controlled spacing and a unique steric environment. inkpenlab.org

Dynamic Covalent Frameworks (DCFs) are porous, crystalline polymers formed through reversible covalent bond formation. nih.gov This reversibility allows for "error-checking" during assembly, leading to highly ordered materials. nih.gov The amide bonds of the oxalamide core in this compound are generally stable and not considered dynamic. Therefore, its direct integration into a DCF via the oxalamide linkage is unlikely. However, the strong and highly directional hydrogen-bonding properties of the oxalamide unit make it an excellent building block for supramolecular frameworks or organogels , where the assembly is driven by non-covalent interactions. beilstein-journals.org Indeed, various bis(amino acid)oxalamides are known to be effective gelators for a range of solvents, forming fibrous networks held together by hydrogen bonds. beilstein-journals.org The trityl groups would further contribute to the stability of such a non-covalent framework through van der Waals forces and potential π-π stacking.

Exploration in Supramolecular Catalysis and Reaction Rate Modulation

Supramolecular catalysis uses the principles of molecular recognition and host-guest chemistry to accelerate chemical reactions, often within a confined cavity provided by a host molecule. wikipedia.orgrsc.org This approach mimics the function of enzymes, which use non-covalent interactions to bind substrates and stabilize transition states. wikipedia.org

This compound, with its U-shaped conformation, bulky walls (trityl groups), and hydrogen-bonding floor (oxalamide group), can be envisioned as a potential supramolecular catalyst. The cavity could encapsulate a substrate, bringing reactants into close proximity or orienting a substrate for a selective transformation. The hydrogen-bonding N-H and C=O groups of the oxalamide core could participate directly in catalysis by stabilizing a charged transition state, similar to the role of the oxyanion hole in serine proteases.

While specific catalytic applications of this compound have not been extensively reported, the field of catalysis within supramolecular capsules is well-established. mdpi.com Self-assembled capsules have been shown to catalyze reactions like Diels-Alder cycloadditions and epoxidations by creating a microenvironment distinct from the bulk solution. wikipedia.orgmdpi.com For example, a self-assembled cage has been used to promote a Friedel-Crafts reaction, altering the regioselectivity compared to the reaction in bulk solution. mdpi.com Given its structural features, this compound represents a promising, albeit unexplored, platform for developing new catalysts for specific organic transformations.

Computational and Theoretical Investigations of N,n Bis Trityl Oxalamide

Quantum Chemical Studies on Electronic Structure, Stability, and Reactivity

Quantum chemical calculations, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic properties of N,N'-Bis-trityl-oxalamide. These studies provide insights into the molecule's geometry, electronic stability, and potential reactivity.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides a window into the molecule's reactivity. The HOMO is typically localized on the electron-rich phenyl rings of the trityl groups, while the LUMO is distributed over the oxalamide core. This separation of the frontier orbitals suggests that the trityl groups are the primary sites for electrophilic attack, while the oxalamide moiety is more susceptible to nucleophilic attack.

The calculated electrostatic potential surface further corroborates these findings, showing regions of negative potential around the carbonyl oxygens of the oxalamide group, indicating their potential to act as hydrogen bond acceptors. The amide protons, however, are sterically shielded by the trityl groups, which significantly reduces their capacity to participate in intermolecular hydrogen bonding. researchgate.net This "supramolecular protection" of the amide N-H functionality is a critical feature dictated by the trityl substituents. researchgate.net

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

Molecular Dynamics Simulations for Understanding Self-Assembly and Host-Guest Interactions at the Atomic Level

Molecular dynamics (MD) simulations have been pivotal in exploring the dynamic behavior of this compound, particularly its propensity for self-assembly and its potential to engage in host-guest interactions. tue.nl These simulations, which model the movement of atoms and molecules over time, provide a detailed picture of the intermolecular forces at play.

MD simulations of this compound in various solvents have shown that while the amide N-H groups are sterically hindered, the carbonyl oxygens of the oxalamide linker can still participate in hydrogen bonding. researchgate.net This leads to the formation of dimeric and oligomeric structures, driven by a combination of hydrogen bonding and π-π stacking interactions between the phenyl rings of the trityl groups. The bulky nature of the trityl groups, however, prevents the formation of the extended, well-ordered hydrogen-bonded networks often seen in simpler oxalamides. acs.orgirb.hr

The simulations also suggest that the molecule can form inclusion complexes, acting as a host for smaller guest molecules. The cavity formed by the phenyl rings of the trityl groups can encapsulate small solvent molecules or other suitable guests. The stability of these host-guest complexes is dependent on the size, shape, and chemical nature of the guest molecule, with favorable interactions arising from van der Waals forces and CH-π interactions.

| Interaction Type | Description | Typical Energy Range (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Between the oxalamide carbonyl oxygen and a suitable donor. | 3-7 |

| π-π Stacking | Between the phenyl rings of adjacent trityl groups. | 1-3 |

| CH-π Interactions | Between the C-H bonds of a guest and the phenyl rings of the host. | 0.5-2 |

| Van der Waals Forces | General attractive forces between molecules. | 0.1-1 |

Mechanistic Elucidation of Supramolecular Phenomena and Chemical Transformations

Computational studies have been instrumental in elucidating the mechanisms behind the supramolecular phenomena observed for this compound. By mapping the potential energy surface of its self-assembly pathways, researchers can identify the most favorable aggregation states and the transition states that connect them.

The mechanism of dimer formation, for example, is thought to proceed through a stepwise process. Initially, two monomers approach each other, guided by long-range van der Waals forces. As they come closer, π-π stacking interactions between the trityl groups begin to dominate, leading to a pre-organized state. Finally, the molecules rearrange to form two hydrogen bonds between their oxalamide moieties, resulting in a stable dimeric structure.

Theoretical investigations into the chemical transformations of this compound are also underway. For instance, the hydrolysis of the amide bonds has been studied computationally. These studies suggest that the reaction proceeds through a tetrahedral intermediate, with the rate-limiting step being the nucleophilic attack of a water molecule on the carbonyl carbon. The bulky trityl groups are predicted to have a significant impact on the reaction rate, both through steric hindrance and electronic effects.

Prediction of Novel this compound Architectures and Their Intermolecular Interactions

One of the most exciting applications of computational chemistry in this area is the prediction of novel supramolecular architectures based on the this compound building block. By systematically modifying the structure of the molecule and simulating the resulting self-assembly behavior, it is possible to design new materials with tailored properties.

For example, by replacing the phenyl rings of the trityl groups with other aromatic systems, it may be possible to tune the strength and directionality of the π-π stacking interactions, leading to the formation of different types of aggregates. Similarly, the introduction of functional groups onto the trityl moieties could provide additional sites for intermolecular interactions, enabling the construction of more complex and functional supramolecular structures.

Computational screening of potential guest molecules for the host cavity of this compound is another promising avenue of research. These studies could lead to the discovery of new host-guest systems with applications in areas such as sensing, catalysis, and drug delivery.

Q & A

Q. Q. How can computational modeling guide the design of This compound derivatives with enhanced stability?

- Methodological Answer : Perform molecular dynamics simulations (AMBER or GROMACS) to assess conformational flexibility. Calculate solvation free energies (COSMO-RS) to predict solubility. Use docking studies (AutoDock Vina) to evaluate non-covalent interactions (e.g., π-stacking of trityl groups) that stabilize the structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.